molecular formula C30H30N2O19 B167209 Mag-fura-2-acetoxymethyl ester CAS No. 130100-20-8

Mag-fura-2-acetoxymethyl ester

Cat. No.: B167209
CAS No.: 130100-20-8
M. Wt: 722.6 g/mol
InChI Key: PCDUVTXECKTHBH-UHFFFAOYSA-N
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Description

Mag-fura-2-acetoxymethyl ester is a membrane-permeant derivative of the ratiometric magnesium indicator Mag-fura-2. This compound is widely used in biochemistry and cell biology to measure intracellular magnesium concentrations by fluorescence. It is particularly valued for its ability to provide ratiometric measurements, which enhance the accuracy of intracellular magnesium concentration assessments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mag-fura-2-acetoxymethyl ester involves the esterification of Mag-fura-2 with acetoxymethyl groups. This process typically requires the use of anhydrous conditions and a suitable esterification reagent, such as acetoxymethyl chloride, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent hydrolysis and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Key Chemical Reactions

Mag-Fura-2 AM undergoes two primary reactions:

Hydrolysis by Intracellular Esterases

The biologically critical reaction involves hydrolysis of the acetoxymethyl (AM) ester groups by cytoplasmic esterases, releasing the active Mg²⁺-sensitive dye, Mag-fura-2 .

Reaction Scheme:

Mag Fura 2 AMEsterasesMag Fura 2+4 Acetoxymethyl Alcohol\text{Mag Fura 2 AM}\xrightarrow{\text{Esterases}}\text{Mag Fura 2}+4\text{ Acetoxymethyl Alcohol}

This hydrolysis is essential for its function, as only the de-esterified form binds Mg²⁺ .

Hydrolysis Reaction Mechanism

  • Reagents/Conditions :

    • Esterases : Endogenous enzymes (e.g., carboxylesterases) in cells .

    • pH : Optimal at physiological pH (7.4) .

    • Temperature : Typically performed at 37°C .

  • Kinetics :
    Hydrolysis occurs within 30–60 minutes post-loading in live cells . Competing processes like dye sequestration or secretion (e.g., in macrophages) may reduce effective hydrolysis rates .

Comparative Analysis of Hydrolysis Products

Property Mag-Fura-2 AM Mag-Fura-2 (Hydrolyzed)
Solubility Lipophilic (membrane-permeant)Hydrophilic (trapped intracellularly)
Fluorescence Response Non-responsive to Mg²⁺Ratiometric (λₑₓ 340/380 nm)
Applications Cell loadingMg²⁺ quantification

Efficiency in Different Cell Types

  • Pancreatic Acinar Cells : Hydrolysis efficiency correlates with esterase activity, enabling real-time Mg²⁺ measurements post-secretagogue stimulation .

  • Neurons : Hypoxia increases intracellular Mg²⁺, detectable only after complete AM ester cleavage .

  • Bacteria (Salmonella) : Hydrolysis permits Mg²⁺ uptake studies, with wild-type cells showing rapid Mg²⁺ influx vs. transport-deficient mutants .

Limitations and Artifacts

  • Compartmentalization : In macrophages, incomplete hydrolysis leads to dye sequestration in vacuoles, requiring probenecid to block organic anion transporters .

  • Extracellular Hydrolysis : High plasma esterase activity in vivo may cleave AM esters prematurely, reducing intracellular dye availability .

Comparison with Analogous AM Esters

Compound Target Ion Hydrolysis Product Key Application Reference
Mag-Fura-2 AMMg²⁺Mag-Fura-2Mg²⁺ dynamics in excitable cells
Fura-2 AMCa²⁺Fura-2Ca²⁺ signaling in neurons
Mag-Indo-1 AMMg²⁺Mag-Indo-1Flow cytometry (emission shift)

Experimental Protocols for Hydrolysis Optimization

  • Loading Conditions :

    • Use 4–5 µM Mag-Fura-2 AM with 0.04% Pluronic F-127 to enhance solubility .

    • Incubate at 37°C for 30–60 minutes .

  • Inhibition of Dye Leakage :

    • Add 1–2 mM probenecid to block anion transporters .

Critical Considerations

  • pH Sensitivity : Hydrolysis rates decline in acidic environments (e.g., lysosomes), affecting dye activation .

  • Temperature Dependence : Reactions at <37°C slow hydrolysis, requiring extended incubation .

Scientific Research Applications

Scientific Research Applications

  • Cell Biology
    • Mag-Fura-2 AM is extensively used to measure intracellular magnesium concentrations, which are critical for understanding cellular processes like enzyme activity and ion channel function.
  • Neuroscience
    • It aids in investigating magnesium's role in neuronal signaling and function. Studies have shown that changes in intracellular magnesium can influence neurotransmitter release and neuronal excitability .
  • Muscle Physiology
    • The compound is employed to study magnesium's involvement in muscle contraction and relaxation dynamics. Research indicates that alterations in magnesium levels can significantly affect muscle performance and fatigue .
  • Pharmacology
    • Mag-Fura-2 AM is utilized to screen potential drug candidates that may affect intracellular magnesium levels. Its ability to provide real-time measurements allows researchers to assess the pharmacodynamics of various compounds .

Study 1: Intracellular Magnesium Detection in Bacteria

A study demonstrated the use of Mag-Fura-2 AM to measure free magnesium concentrations in Salmonella enterica. The research highlighted that external magnesium concentrations directly influenced intracellular levels, showcasing the probe's utility in bacterial studies .

Study 2: Effects of Secretagogues on Pancreatic Cells

Research involving isolated rat pancreatic acinar cells utilized Mag-Fura-2 AM to observe changes in intracellular free magnesium concentrations induced by secretagogues like acetylcholine. The findings indicated significant reductions in [Mg²⁺]i upon stimulation, emphasizing the probe's effectiveness in physiological studies .

Study 3: Limitations of Acetoxymethyl Probes

A critical analysis revealed that high plasma esterase activity could limit the effectiveness of Mag-Fura-2 AM for monitoring intracellular events in vivo. The study found that these probes often cleave before entering cells, which poses challenges for physiological assessments .

Mechanism of Action

Mag-fura-2-acetoxymethyl ester enters cells due to its membrane-permeant nature. Once inside, cellular esterases cleave the acetoxymethyl groups, converting it into Mag-fura-2. This active form binds to magnesium ions, and the binding induces a shift in the fluorescence excitation spectrum. By measuring the fluorescence intensities at different excitation wavelengths, researchers can accurately determine intracellular magnesium concentrations .

Biological Activity

Mag-fura-2-acetoxymethyl ester (Mag-Fura-2 AM) is a membrane-permeant derivative of the ratiometric magnesium indicator Mag-fura-2, extensively utilized in cellular biology for measuring intracellular magnesium concentrations. This article delves into its biological activity, mechanisms of action, applications, and relevant research findings.

Overview

Mag-Fura-2 AM serves as a crucial tool in biochemistry and cell biology, allowing researchers to monitor intracellular magnesium levels through fluorescence. The compound's ability to provide ratiometric measurements enhances the accuracy of these assessments, making it invaluable in various scientific domains.

Target and Mode of Action

  • Target : Mag-Fura-2 AM primarily targets intracellular magnesium ions (Mg2+Mg^{2+}).
  • Mode of Action : Upon entering the cell, the acetoxymethyl groups are cleaved by cellular esterases, converting it into the active form, Mag-fura-2, which fluoresces in response to magnesium ion concentration changes.

Biochemical Pathways
The primary biochemical pathway affected involves the detection and quantification of intracellular magnesium levels, which play critical roles in enzyme activity, ion channel function, and signal transduction .

Pharmacokinetics

Mag-Fura-2 AM's pharmacokinetics are characterized by its capacity to cross cell membranes due to its acetoxymethyl ester form. Once inside the cell, it undergoes hydrolysis facilitated by intracellular esterases, leading to the release of the active dye .

Applications in Research

Mag-Fura-2 AM is widely used across various fields:

  • Cell Biology : Measuring intracellular magnesium concentrations is essential for understanding cellular processes.
  • Neuroscience : Investigating magnesium's role in neuronal signaling and function.
  • Muscle Physiology : Studying magnesium's involvement in muscle contraction and relaxation dynamics.
  • Pharmacology : Screening drug candidates that may influence intracellular magnesium levels .

Study 1: Intracellular Magnesium Detection

A study demonstrated that Mag-Fura-2 effectively measures free Mg2+Mg^{2+} concentrations in Salmonella enterica cells. The research showed that when external Mg2+Mg^{2+} concentrations increased, intracellular levels rapidly saturated, highlighting the compound's utility in bacterial studies .

Study 2: Limitations of Acetoxymethyl Probes

Research indicated that high plasma esterase activity can significantly reduce the effectiveness of AM probes like Mag-Fura-2 AM for monitoring intracellular events in vivo. The study found that these probes often cleave before entering cells, limiting their utility for physiological studies .

Study 3: Calcium-Magnesium Interplay

A comparative analysis using Fura-2 and Mag-Fura-2 revealed that while both indicators measure ion concentrations, they exhibit different behaviors under varying conditions. For instance, Fura-2 showed underestimation of calcium levels due to incomplete hydrolysis of its acetoxymethyl ester form .

Comparative Analysis with Similar Compounds

CompoundSpecificityMechanismKey Applications
This compoundMagnesium ionsRatiometric fluorescenceCell biology, neuroscience
Fura-2-acetoxymethyl esterCalcium ionsRatiometric fluorescenceCalcium detection
Mag-indo-1-acetoxymethyl esterMagnesium ionsDifferent fluorescence profileSpecific experimental conditions

Mag-Fura-2 AM stands out due to its high specificity and sensitivity for magnesium ions compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the critical considerations for preparing and handling Mag-fura-2-acetoxymethyl ester in live-cell calcium imaging experiments?

  • Methodological Answer : this compound (a membrane-permeant Ca²⁺ indicator) requires careful handling to avoid hydrolysis or photobleaching. Dissolve the ester in anhydrous DMSO (0.5–1 mM stock) and protect from light. For cell loading, use a serum-free buffer to prevent esterase interference. Post-loading, incubate cells at 37°C for 30–60 minutes to ensure intracellular cleavage by esterases. Validate loading efficiency via fluorescence microscopy at 340/380 nm excitation ratios .

Q. How should researchers calibrate Mag-fura-2 signals to account for variability in intracellular dye concentration or compartmentalization?

  • Methodological Answer : Perform in situ calibration using ionomycin (10 µM) to saturate Ca²⁺ binding sites. Measure maximum (Rₘₐₓ) and minimum (Rₘᵢₙ) fluorescence ratios by adding Ca²⁺ (e.g., 10 mM) followed by a Ca²⁺-free solution (e.g., EGTA, 10 mM). Use the equation [Ca²⁺] = K_d × (R − Rₘᵢₙ)/(Rₘₐₓ − R), where K_d (~224 nM for Mag-fura-2) is determined experimentally. Correct for uneven dye distribution by normalizing signals to cell regions with stable baseline ratios .

Q. What controls are essential to confirm Mag-fura-2 specificity in complex biological systems (e.g., mitochondria vs. cytosol)?

  • Methodological Answer : Use compartment-specific inhibitors (e.g., Ru360 for mitochondrial Ca²⁺ uptake) or co-localization dyes (e.g., MitoTracker). Validate specificity via fluorescence lifetime imaging (FLIM) or ratiometric comparison with compartment-targeted probes (e.g., cytosolic Fura-2 vs. mitochondrial Mag-fura-2). Include negative controls with Ca²⁺-free buffers and positive controls with Ca²⁺ ionophores .

Advanced Research Questions

Q. How can researchers optimize Mag-fura-2 loading efficiency in tissues with low esterase activity (e.g., plant cells or quiescent mammalian cells)?

  • Methodological Answer : Pre-treat cells with pluronic F-127 (0.02–0.05%) to enhance dye permeability. Adjust incubation time (up to 2 hours) and temperature (e.g., 25°C for plant cells). For recalcitrant systems, co-load with esterase-enhancing agents (e.g., β-escin) or use electroporation. Validate via fluorescence intensity comparisons with standard loading protocols .

Q. What statistical approaches are recommended to resolve contradictory Ca²⁺ flux data obtained using Mag-fura-2 in heterogeneous cell populations?

  • Methodological Answer : Apply single-cell analysis tools (e.g., ROI-based ratiometric tracking) to avoid averaging artifacts. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare subpopulations. For time-series data, employ mixed-effects models to account for inter-cell variability. Cross-validate findings with orthogonal methods (e.g., patch-clamp electrophysiology) .

Q. How does the choice of ester side chains (e.g., acetoxymethyl vs. pentapotassium salts) influence Mag-fura-2’s intracellular dynamics and compartmentalization?

  • Methodological Answer : Acetoxymethyl esters (AM) rely on intracellular esterases for activation, leading to potential cytoplasmic retention. In contrast, salt forms (e.g., pentapotassium) require microinjection or permeabilization but bypass esterase variability. Compare dye distribution using confocal Z-stacks and quantify cytosolic vs. organellar signals via line-scan analysis. For mitochondrial studies, use AM esters with TPP⁺-conjugated targeting moieties .

Q. What experimental design principles from methyl ester synthesis (e.g., transesterification optimization) can be adapted to improve Mag-fura-2 derivatization protocols?

  • Methodological Answer : Apply Taguchi orthogonal arrays to optimize reaction parameters (e.g., solvent polarity, catalyst concentration, temperature). For example, in transesterification, a three-level design (e.g., 0.5%, 1.0%, 1.5% catalyst) reduces experimental runs while identifying optimal yield conditions. Use ANOVA to rank parameter contributions (e.g., catalyst type > temperature) and validate via scaled-up synthesis .

Q. Data Contradiction & Validation

Q. How should researchers address discrepancies between Mag-fura-2 data and electrophysiological recordings in the same cell type?

  • Methodological Answer : Reconcile differences by assessing temporal resolution (Mag-fura-2’s slow kinetics vs. patch-clamp’s millisecond precision) and spatial sampling (global vs. subcellular Ca²⁺). Use simultaneous dual measurements with low-affinity dyes (e.g., Fluo-4FF) to capture rapid Ca²⁺ transients. Calibrate Mag-fura-2’s dynamic range using buffered Ca²⁺ solutions matching intracellular conditions .

Q. What steps ensure reproducibility when comparing Mag-fura-2 results across laboratories with varying instrumentation?

  • Methodological Answer : Standardize excitation/emission settings (e.g., 340/380 nm excitation, 510 nm emission) and report filter bandwidths. Use NIST-traceable calibration slides for microscope intensity normalization. Share raw ratio values (not just [Ca²⁺] calculations) and metadata (e.g., dye lot, loading time) via open-access repositories .

Q. Synthesis & Characterization

Q. Which analytical techniques are critical for verifying this compound purity and structural integrity post-synthesis?

  • Methodological Answer : Employ HPLC-MS to confirm molecular weight (e.g., 753.6 g/mol) and assess purity (>95%). Validate ester hydrolysis kinetics via UV-Vis spectroscopy (λ = 340 nm). Use ¹H/¹³C NMR to confirm acetoxymethyl group integrity and absence of hydrolyzed byproducts (e.g., free carboxylic acids) .

Properties

IUPAC Name

acetyloxymethyl 2-[5-[2-(acetyloxymethoxy)-2-oxoethoxy]-6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O19/c1-16(33)42-12-46-26(37)9-32(10-27(38)47-13-43-17(2)34)21-7-22-20(5-23(21)41-11-28(39)48-14-44-18(3)35)6-24(50-22)29-31-8-25(51-29)30(40)49-15-45-19(4)36/h5-8H,9-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDUVTXECKTHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C2C=C(OC2=C1)C3=NC=C(O3)C(=O)OCOC(=O)C)OCC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156339
Record name Mag-fura-2-acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130100-20-8
Record name Mag-fura-2-acetoxymethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130100208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mag-fura-2-acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Mag-fura-2-acetoxymethyl ester
Mag-fura-2-acetoxymethyl ester
Mag-fura-2-acetoxymethyl ester
Mag-fura-2-acetoxymethyl ester
Mag-fura-2-acetoxymethyl ester
Mag-fura-2-acetoxymethyl ester

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